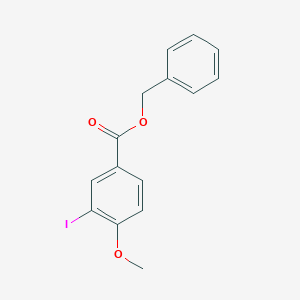![molecular formula C24H28N4O5 B250161 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B250161.png)
2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide involves the inhibition of bacterial cell wall synthesis. It inhibits the formation of peptidoglycan, an essential component of the bacterial cell wall, leading to the disruption of the bacterial cell wall and subsequent cell death.
Biochemical and Physiological Effects:
The compound 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide has been found to exhibit low toxicity and high selectivity towards bacterial cells. It has also been found to exhibit good stability and solubility in various solvents. However, it has been found to exhibit poor bioavailability, which limits its use in vivo.
实验室实验的优点和局限性
The compound 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in various experiments. It also exhibits significant activity against various bacterial and fungal strains, making it a valuable tool for studying the mechanism of action of antibacterial and antifungal agents. However, its poor bioavailability limits its use in vivo, and its selectivity towards bacterial cells may limit its use in studying eukaryotic cells.
未来方向
The compound 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide has several potential future directions for research. One possible direction is to improve its bioavailability, making it more suitable for use in vivo. Another possible direction is to study its selectivity towards bacterial cells and its potential use in developing new antibacterial agents. Additionally, its antifungal activity could be further studied to develop new antifungal agents. Finally, its potential applications in other fields, such as agriculture and environmental science, could be explored.
In conclusion, the compound 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide has significant potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential applications and improve its properties for use in various fields.
合成方法
The synthesis of 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide involves several steps. The first step involves the preparation of 4-isopropylphenol, which is then converted into 4-(4-isopropylphenoxy)acetic acid. This acid is then reacted with thionyl chloride to obtain the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1,2,4-oxadiazole-3-carboxylic acid to obtain the corresponding amide. The final step involves the reaction of the amide with 4-(4-isopropylphenoxy)acetyl chloride to obtain the target compound.
科学研究应用
The compound 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant activity against various bacterial strains, including gram-positive and gram-negative bacteria. It has also been found to exhibit antifungal activity against various fungal strains.
属性
分子式 |
C24H28N4O5 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
2-(4-propan-2-ylphenoxy)-N-[4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C24H28N4O5/c1-15(2)17-5-9-19(10-6-17)31-13-21(29)25-23-24(28-33-27-23)26-22(30)14-32-20-11-7-18(8-12-20)16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,25,27,29)(H,26,28,30) |
InChI 键 |
MFTCBUKABCMIJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)C |
规范 SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)

![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)


